2-(4-Fluorobenzylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one
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Overview
Description
2-(4-Fluorobenzylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a fluorine atom on the benzene ring, which can influence its reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a multi-step reaction process. One common method involves the condensation of 4-fluorobenzaldehyde with thiosemicarbazide, followed by cyclization under acidic conditions. The reaction typically requires heating and the use of a catalyst to promote the formation of the imidazo[2,1-b][1,3]thiazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorobenzylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: : The fluorine atom can influence the oxidation state of the compound.
Reduction: : Reduction reactions can be performed to modify the compound's structure.
Substitution: : Substitution reactions can introduce different functional groups to the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology
In biological research, the compound can be used to study enzyme inhibition, receptor binding, and other biological processes. Its fluorine atom can enhance its binding affinity and selectivity.
Medicine
In the medical field, this compound has potential applications in drug development. It can be used as a lead compound for the synthesis of new pharmaceuticals with improved efficacy and safety profiles.
Industry
In industry, the compound can be used as a corrosion inhibitor, a dye, or a catalyst in various chemical processes. Its unique properties make it suitable for a wide range of industrial applications.
Mechanism of Action
The mechanism by which 2-(4-Fluorobenzylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one exerts its effects depends on its molecular targets and pathways. The fluorine atom can enhance its binding affinity to specific receptors or enzymes, leading to biological or chemical activity. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorobenzylidene)-malononitrile: : This compound shares a similar fluorinated benzylidene structure but has different functional groups.
2-(4-Fluorobenzylidene)-thiazolidin-3-one: : This compound has a thiazolidinone ring instead of the imidazo[2,1-b][1,3]thiazole ring.
Uniqueness
2-(4-Fluorobenzylidene)-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3(2H)-one is unique due to its specific combination of the fluorinated benzylidene group and the imidazo[2,1-b][1,3]thiazole ring. This combination provides distinct chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
(2E)-2-[(4-fluorophenyl)methylidene]-5,6-dihydroimidazo[2,1-b][1,3]thiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2OS/c13-9-3-1-8(2-4-9)7-10-11(16)15-6-5-14-12(15)17-10/h1-4,7H,5-6H2/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPUTVMEDDAWLX-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C(=O)/C(=C\C3=CC=C(C=C3)F)/SC2=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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